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molecular formula C16H21Cl3O2 B8508399 2,4,5-Trichlorophenyl decanoate

2,4,5-Trichlorophenyl decanoate

Cat. No. B8508399
M. Wt: 351.7 g/mol
InChI Key: CDAZRCDEDLQYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537717

Procedure details

A solution of decanoyl chloride (Pfaltz and Bauer, 5.6 ml) and 2,4,5-trichlorophenol (5.6 g) in diethyl ether (1 L) and pyridine (120 ml) is stirred for 4 hours. The reaction mixture is filtered and dried in vacuo. The 2,4,5-trichlorophenyl n-decanoate is purified on a silica-gel column (Woelm), using toluene as the eluent. Fractions are monitored by TLC, using short-wave UV for detection. Appropriate fractions are pooled and dried in vacuo to give 10.4 g of 2,4,5-trichlorophenyl n-decanoate.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([Cl:21])=[CH:16][C:15]=1[OH:22]>C(OCC)C.N1C=CC=CC=1>[C:1]([O:22][C:15]1[CH:16]=[C:17]([Cl:21])[C:18]([Cl:20])=[CH:19][C:14]=1[Cl:13])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CCCCCCCCC)(=O)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The 2,4,5-trichlorophenyl n-decanoate is purified on a silica-gel column (Woelm)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)OC1=C(C=C(C(=C1)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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